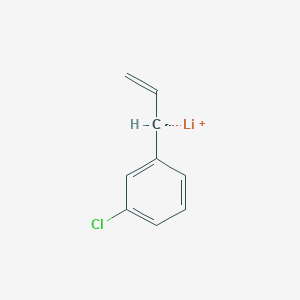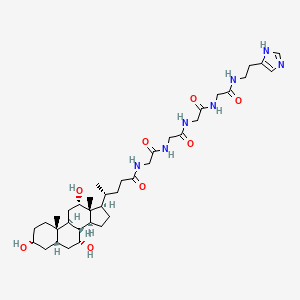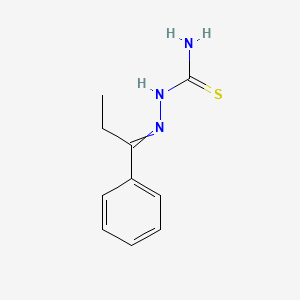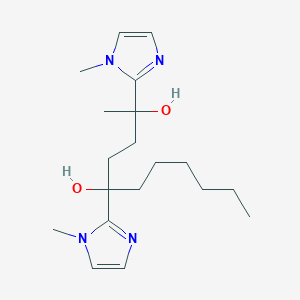
lithium;1-chloro-3-prop-2-enylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-chloro-3-prop-2-enylbenzene is an organometallic compound that combines lithium with a benzene ring substituted with a chlorine atom and a prop-2-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-chloro-3-prop-2-enylbenzene typically involves the reaction of 1-chloro-3-prop-2-enylbenzene with a lithium reagent. One common method is the use of lithium metal in anhydrous conditions to facilitate the formation of the organolithium compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1-chloro-3-prop-2-enylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different organolithium compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or alkoxy groups.
Aplicaciones Científicas De Investigación
Lithium;1-chloro-3-prop-2-enylbenzene has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and properties.
Mecanismo De Acción
The mechanism of action of lithium;1-chloro-3-prop-2-enylbenzene involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules and forming new bonds. This reactivity is facilitated by the presence of the benzene ring and the prop-2-enyl group, which can stabilize the intermediate species formed during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium;1-chloro-2-prop-2-enylbenzene
- Lithium;1-chloro-4-prop-2-enylbenzene
- Lithium;1-bromo-3-prop-2-enylbenzene
Uniqueness
Lithium;1-chloro-3-prop-2-enylbenzene is unique due to the specific positioning of the chlorine and prop-2-enyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield different products under similar reaction conditions.
Propiedades
Número CAS |
106175-53-5 |
|---|---|
Fórmula molecular |
C9H8ClLi |
Peso molecular |
158.6 g/mol |
Nombre IUPAC |
lithium;1-chloro-3-prop-2-enylbenzene |
InChI |
InChI=1S/C9H8Cl.Li/c1-2-4-8-5-3-6-9(10)7-8;/h2-7H,1H2;/q-1;+1 |
Clave InChI |
XNHWTDWEZNQMJF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C=C[CH-]C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)




![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)

![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)
![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
